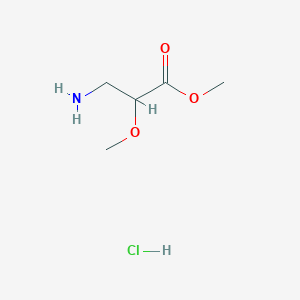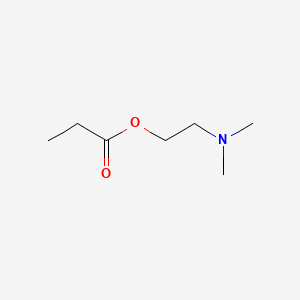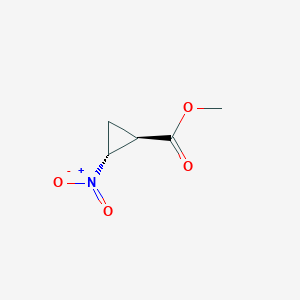![molecular formula C5H3N3O B6598680 Oxazolo[4,5-d]pyrimidine CAS No. 42850-93-1](/img/structure/B6598680.png)
Oxazolo[4,5-d]pyrimidine
Vue d'ensemble
Description
Oxazolo[4,5-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This scaffold is widely recognized for its pharmacophore properties and is a structural element in various compounds that exhibit significant biological activities. These include kinase inhibitors, immunosuppressive agents, and antiviral agents .
Applications De Recherche Scientifique
Oxazolo[4,5-d]pyrimidine has a wide range of scientific research applications due to its versatile biological activities. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, this compound derivatives have shown promise as anticancer agents, kinase inhibitors, and antiviral agents . These compounds have been evaluated for their cytotoxic activity against various cancer cell lines and their ability to inhibit specific molecular targets such as VEGFR-2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxazolo[4,5-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods typically employ robust reaction conditions and readily available starting materials to facilitate large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong nucleophiles, acids, and bases. For example, the Dimroth rearrangement involves the use of bases to facilitate the isomerization of heterocycles . Other reactions may involve the use of oxidizing agents or reducing agents to modify the functional groups on the this compound scaffold .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with primary aliphatic amines can lead to the formation of substituted oxazolo[4,5-d]pyrimidines with various functional groups .
Mécanisme D'action
The mechanism of action of oxazolo[4,5-d]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives act as kinase inhibitors by binding to the active site of the enzyme and preventing its activity . Others may exert their effects by interfering with the replication of viral DNA or RNA, thereby inhibiting viral proliferation .
Comparaison Avec Des Composés Similaires
Oxazolo[4,5-d]pyrimidine is structurally similar to other heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and pyrimidine derivatives. its unique fused ring system and specific functional groups confer distinct biological activities that set it apart from other compounds . For instance, this compound derivatives have shown higher potency as kinase inhibitors compared to their analogs .
List of Similar Compounds:- Oxazolo[5,4-d]pyrimidine
- Pyrimidine derivatives
- 1,3-Oxazolo[4,5-d]pyrimidine
- 1,3-Oxazolo[5,4-d]pyrimidine
Propriétés
IUPAC Name |
[1,3]oxazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O/c1-4-5(7-2-6-1)8-3-9-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYKXSOGKUKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433667 | |
| Record name | oxazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42850-93-1 | |
| Record name | oxazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6598638.png)

![7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol](/img/structure/B6598648.png)



![5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B6598682.png)

![[2-(2-Amino-acetylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B6598690.png)

